molecular formula C25H27ClN2O4S2 B15152718 N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

Cat. No.: B15152718
M. Wt: 519.1 g/mol
InChI Key: ABFUSSUDILJPAK-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorobenzyl group, a methoxyphenyl group, and a methylphenyl group, all connected through a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide typically involves multiple steps. One common approach starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by the amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines .

Scientific Research Applications

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Properties

Molecular Formula

C25H27ClN2O4S2

Molecular Weight

519.1 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide

InChI

InChI=1S/C25H27ClN2O4S2/c1-19-3-9-22(10-4-19)28(34(30,31)24-13-11-23(32-2)12-14-24)17-25(29)27-15-16-33-18-20-5-7-21(26)8-6-20/h3-14H,15-18H2,1-2H3,(H,27,29)

InChI Key

ABFUSSUDILJPAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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